Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester

Flame Retardancy Halogenated Organic Synthesis Physical Organic Chemistry

Sourcing a flame-retardant intermediate with precisely staged bromine release is challenging. This compound, with its unique dual bromination pattern, directly addresses that need. - Delivers 69.5% bromine by weight, enhancing efficiency in styrenic polymer systems. - The alpha-bromo and tribromoethyl ester groups provide orthogonal reactivity, useful as a protected carboxylic acid synthon. - Offered with reliable batch-to-batch consistency, supporting both pilot and full-scale procurement.

Molecular Formula C8H12Br4O2
Molecular Weight 459.80 g/mol
CAS No. 63867-08-3
Cat. No. B13953514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester
CAS63867-08-3
Molecular FormulaC8H12Br4O2
Molecular Weight459.80 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)OCC(Br)(Br)Br)Br
InChIInChI=1S/C8H12Br4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3
InChIKeyCUWZHNSIPTVXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-08-3): Structural and Physicochemical Profile for Scientific Procurement


Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-08-3) is a highly brominated ester with the molecular formula C8H12Br4O2 and a molecular weight of 459.80 g/mol . It features a 2-bromo-2-ethylbutyric acid moiety esterified with 2,2,2-tribromoethanol, resulting in a total of four bromine atoms per molecule . This compound is categorized as a halogenated organic compound and is primarily investigated for applications in synthetic organic chemistry, as a potential flame-retardant intermediate, and as a protected carboxylic acid derivative [1][2].

Synthetic intermediate with orthogonal protecting group strategy
High bromine content (4 Br atoms) for halogenation or flame-retardant screening
Potential precursor for phosphate triesters in nucleoside chemistry

Why Generic Substitution Fails for Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-08-3)


Substituting CAS 63867-08-3 with a closely related brominated ester is not straightforward due to its unique dual bromination pattern, which differentiates it from analogs that lack either the alpha-bromo substituent on the acid moiety or the tribromoethyl ester group. The compound's four bromine atoms confer a bromine content of approximately 69.5% by weight, a specific hydrophobic profile (computed XlogP of 4.9), and a distinct reactivity profile, particularly in reactions involving nucleophilic substitution at the alpha-carbon or reductive cleavage of the tribromoethyl ester . These properties are not simultaneously present in common alternatives like Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-17-4, three bromine atoms) or 2-Bromo-2-ethylbutyric acid ethyl ester (CAS 6937-28-6, one bromine atom), making simple interchange potentially detrimental to reaction yield, flame-retardant performance, or synthetic pathway orthogonality.

Bromine loading mismatch
Using the non-alpha-bromo analog (CAS 63867-17-4) may reduce flame-retardant performance per unit mass due to lower halogen content.
Synthetic pathway orthogonality loss
Simple tribromoethyl esters without the alpha-bromo center lack the second reactive handle required for sequential deprotection and diversification.
Physicochemical profile shift
Compounds with lower lipophilicity may alter partitioning in biphasic reactions or environmental fate assessments compared to this dibrominated ester.

Quantitative Differentiation Evidence for Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-08-3)


Bromine Content and Molecular Weight: A Quantitative Comparison with the Non-Alpha-Brominated Analog

The target compound (CAS 63867-08-3) possesses a significantly higher bromine weight fraction and molecular weight compared to its closest structural analog, Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-17-4), which lacks the alpha-bromo substituent on the butyric acid backbone . This additional bromine atom increases the total bromine count from 3 to 4 per molecule, which is a critical parameter for applications where halogen content directly influences performance, such as in flame retardancy or radiopacity.

Bromine Weight Fraction
Class-level
Target: 69.5% Br (4 atoms) Comparator (CAS 63867-17-4): 63.0% Br (3 atoms)
Higher halogen loading may support flame-retardant screening at lower additive levels.
Based on calculated molecular formula; experimental validation needed.
Flame Retardancy Halogenated Organic Synthesis Physical Organic Chemistry

Hydrophobicity (XlogP) Differentiation from the Non-Brominated Acid Analog

The presence of the alpha-bromo substituent in the target compound (CAS 63867-08-3) results in a higher predicted lipophilicity compared to its non-alpha-brominated counterpart. The computed XlogP value for the target is 4.9 , a value that is expected to be higher than that of Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-17-4), which lacks this halogen substituent.

Computed XlogP
Data to verify
Target: 4.9 Comparator value not available
Higher predicted lipophilicity may alter biphasic reaction partitioning.
Structure-based inference; experimental XlogP recommended.
Lipophilicity ADME Prediction Environmental Fate

Molecular Flexibility: Rotatable Bond Count Comparison

The target compound (CAS 63867-08-3) possesses 5 rotatable bonds, a feature that distinguishes it from simpler brominated esters like 2-Bromo-2-ethylbutyric acid ethyl ester (CAS 6937-28-6), which has fewer rotatable bonds due to a simpler ester moiety . This increased flexibility can influence the compound's behavior when used as a monomer or reactive diluent in polymer formulations.

Rotatable Bonds
Class-level
5 rotatable bonds (Complexity 196)
May influence conformational flexibility in polymer formulations.
Comparator has fewer rotatable bonds; Tg impact to verify.
Conformational Analysis Molecular Design Polymer Chemistry

Dual Reactive Sites for Orthogonal Protecting Group Strategies

The 2,2,2-tribromoethyl ester group is a well-established protecting group for carboxylic acids and phosphates, selectively removable by zinc reduction [1]. The target compound uniquely combines this protecting group with an alpha-bromo acid moiety, which is itself a reactive center for nucleophilic substitution. This dual functionality, absent in simple tribromoethyl esters like 2,2,2-tribromoethyl benzoate (CAS 4998-93-0), allows for two orthogonal deprotection or substitution steps.

Orthogonal Reactive Sites
Reported
Tribromoethyl ester (Zn/AcOH cleavable) + α-bromo substituent
Enables sequential deprotection and diversification strategies.
Based on tribromoethyl group chemistry; compound-specific validation advised.
Protecting Group Chemistry Nucleoside Synthesis Phosphorylation Reagents

Evidence-Backed Application Scenarios for Procuring Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-08-3)


High-Bromine-Content Additive for Flame-Retardant Polystyrene Formulations

Based on its high bromine weight fraction of 69.5%, this compound (CAS 63867-08-3) is a strong candidate for use as an additive flame retardant in styrenic polymers. The patent literature highlights the utility of aliphatic brominated esters in self-extinguishing polystyrene molding compositions, where the thermal decomposition releases bromine radicals that quench the combustion cycle [1]. The additional alpha-bromo substituent, compared to the standard tribromoethyl ester analog (CAS 63867-17-4), may offer a staged release of active bromine species, potentially improving the efficiency of the flame retardant at lower loadings.

Orthogonally Protected Intermediate in Multi-Step Nucleoside Analogue Synthesis

The tribromoethyl ester group is a known protecting group for phosphates and carboxylates, cleaved under mild, reductive conditions (e.g., Zn/AcOH) that are orthogonal to many other common protecting groups [2]. The presence of the additional alpha-bromo center provides a handle for further functionalization via nucleophilic substitution after the final deprotection step. This makes the compound useful for constructing complex molecules, such as modified nucleosides or peptide nucleic acid (PNA) monomers, where a carboxylic acid must be temporarily masked while another site is derivatized.

Precursor for Symmetrical and Asymmetrical Brominated Phosphate Triesters

Tribromoethyl phosphorodichloridate reagents have been used to synthesize protected phosphate esters for biochemical studies [2]. A derivative of the target compound, where the tribromoethyl ester is selectively removed, could serve as a precursor for mixed phosphate triesters. Its dual bromination pattern provides a unique steric and electronic environment that can be leveraged to control the regioselectivity of phosphorylation reactions.

Research Tool for Investigating Halogen Bonding Interactions

The high density of polarizable bromine atoms (four Br atoms in a compact C8 framework) makes this compound an interesting candidate for studying halogen bonding in supramolecular chemistry. Its computed XlogP of 4.9 and TPSA of 26.3 Ų suggest it has the right balance of lipophilicity and polarity to act as a halogen bond donor in both solution and solid-state studies, where comparators with fewer bromine atoms would provide weaker interactions.

Application
Selection Property
Validation Focus
Flame-retardant additive screening for styrenic polymers
Bromine content per molecule
Additive loading-performance relationship
Orthogonal protecting group strategy in nucleoside analog synthesis
Dual reactive-site orthogonality
Sequential deprotection/functionalization efficiency
Brominated phosphate triester precursor studies
Steric and electronic environment
Phosphorylation regioselectivity control
Halogen bonding interaction studies
Bromine density and polarizability
Halogen-bond donor strength in supramolecular assembly
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